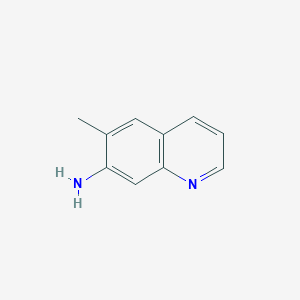

6-Methylquinolin-7-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methylquinolin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-5-8-3-2-4-12-10(8)6-9(7)11/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQTUGIWAYGTPCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1N)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Methylquinolin-7-amine via a Multi-Step Skraup Reaction-Based Approach

This technical guide provides a comprehensive overview of a proposed multi-step synthesis for 6-Methylquinolin-7-amine, a valuable substituted quinoline intermediate for researchers, scientists, and drug development professionals. The core of this synthesis is a modified Skraup reaction, followed by subsequent functional group manipulations to achieve the desired product. This document details the reaction mechanisms, experimental protocols, and quantitative data for each step.

Proposed Synthetic Pathway

A direct Skraup synthesis to obtain this compound is not prominently documented. Therefore, a robust three-step pathway is proposed, commencing with the Skraup reaction to form the quinoline core, followed by nitration and subsequent reduction.

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols and Data

The initial step involves the synthesis of the 6-methylquinoline scaffold from p-toluidine using the Skraup reaction. This reaction is notoriously exothermic and requires careful temperature control.[1]

Reaction: p-Toluidine + Glycerol --(H₂SO₄, Oxidizing Agent)--> 6-Methylquinoline

Experimental Protocol:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid to water, maintaining cooling in an ice bath.

-

To this cooled acid solution, add p-toluidine and m-nitrobenzene-sulfonate (as the oxidizing agent).

-

With continuous stirring, add glycerol dropwise.

-

Heat the mixture in an oil bath, carefully controlling the temperature. The reaction is exothermic.

-

After the initial vigorous reaction subsides, continue heating to ensure the completion of the reaction.

-

Cool the reaction mixture and cautiously dilute with water.

-

Neutralize the mixture with a concentrated sodium hydroxide solution.

-

Perform steam distillation to isolate the crude 6-methylquinoline.

-

Separate the organic layer from the distillate and purify by vacuum distillation.

Quantitative Data for Step 1:

| Parameter | Value/Description | Reference |

| Reactants | ||

| p-Toluidine | 1.0 mol | [2] |

| Glycerol | 1.96 mol | [2] |

| m-Nitrobenzene-sulfonate | 1.28 mol | [2] |

| Sulfuric Acid (98%) | 5.74 mol | [2] |

| Water | 13.0 mol | [2] |

| Reaction Conditions | ||

| Temperature | Controlled exothermic, then reflux | [2] |

| Reaction Time | Several hours | [2] |

| Yield | ||

| Approximate Yield | ~70% | [3] |

digraph "Workflow_Step1" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", width=3, height=0.5]; edge [color="#34A853"];start [label="Start: Assemble Reaction Apparatus", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; add_reagents [label="Add H₂SO₄, H₂O, p-toluidine,\n and oxidizing agent"]; add_glycerol [label="Add glycerol dropwise"]; heat_reaction [label="Heat mixture in an oil bath"]; cool_down [label="Cool and dilute with water"]; neutralize [label="Neutralize with NaOH solution"]; steam_distill [label="Steam distillation"]; purify [label="Separate and purify by vacuum distillation"]; end [label="End: Obtain 6-Methylquinoline", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> add_reagents; add_reagents -> add_glycerol; add_glycerol -> heat_reaction; heat_reaction -> cool_down; cool_down -> neutralize; neutralize -> steam_distill; steam_distill -> purify; purify -> end; }

Caption: Experimental workflow for the Skraup synthesis of 6-methylquinoline.

The synthesized 6-methylquinoline is then nitrated to introduce a nitro group at the 7-position. Electrophilic substitution on the quinoline ring typically occurs on the benzene ring at positions 5 and 8.[4][5] However, the directing effect of the methyl group at position 6 will favor substitution at the ortho (position 5) and para (position 7) positions. The formation of 7-nitro-6-methylquinoline is a plausible outcome.

Reaction: 6-Methylquinoline + HNO₃/H₂SO₄ --> 7-Nitro-6-methylquinoline

Experimental Protocol:

-

In a round-bottom flask, dissolve 6-methylquinoline in concentrated sulfuric acid, maintaining a low temperature with an ice bath.

-

Slowly add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise to the flask, ensuring the temperature does not rise significantly.

-

After the addition is complete, allow the reaction mixture to stir at a controlled temperature.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the precipitate, wash thoroughly with cold water to remove any residual acid, and then with a dilute sodium carbonate solution.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 7-nitro-6-methylquinoline.

Quantitative Data for Step 2:

| Parameter | Value/Description | Reference |

| Reactants | ||

| 6-Methylquinoline | 1.0 equivalent | Analogous to[6] |

| Concentrated Nitric Acid | Stoichiometric excess | Analogous to[6] |

| Concentrated Sulfuric Acid | Solvent and catalyst | Analogous to[6] |

| Reaction Conditions | ||

| Temperature | 0-10 °C during addition, then controlled | Analogous to[4] |

| Reaction Time | 1-3 hours | General procedure |

| Yield | ||

| Approximate Yield | 43-86% (for similar quinoline nitrations) | [7] |

digraph "Workflow_Step2" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", width=3, height=0.5]; edge [color="#34A853"];start [label="Start: Dissolve 6-Methylquinoline in H₂SO₄", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; add_nitrating_mix [label="Add nitrating mixture dropwise at low temp."]; stir_reaction [label="Stir at controlled temperature"]; precipitate [label="Pour onto crushed ice"]; filter_wash [label="Filter and wash with water and Na₂CO₃ soln."]; recrystallize [label="Recrystallize from a suitable solvent"]; end [label="End: Obtain 7-Nitro-6-methylquinoline", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> add_nitrating_mix; add_nitrating_mix -> stir_reaction; stir_reaction -> precipitate; precipitate -> filter_wash; filter_wash -> recrystallize; recrystallize -> end; }

Caption: Experimental workflow for the nitration of 6-methylquinoline.

The final step is the reduction of the nitro group in 7-nitro-6-methylquinoline to an amino group to yield the target compound, this compound. A common and effective method for this transformation is the use of tin(II) chloride in an acidic medium.[8]

Reaction: 7-Nitro-6-methylquinoline --(SnCl₂·2H₂O, HCl)--> this compound

Experimental Protocol:

-

In a round-bottom flask, suspend 7-nitro-6-methylquinoline in ethanol.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.

-

Heat the reaction mixture to reflux with stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and carefully neutralize it with a concentrated sodium hydroxide solution until the solution is basic.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Quantitative Data for Step 3:

| Parameter | Value/Description | Reference |

| Reactants | ||

| 7-Nitro-6-methylquinoline | 1.0 equivalent | Analogous to[8] |

| Tin(II) chloride dihydrate | 3-5 equivalents | Analogous to[8] |

| Concentrated Hydrochloric Acid | Sufficient to dissolve SnCl₂·2H₂O | Analogous to[8] |

| Ethanol | Solvent | Analogous to[8] |

| Reaction Conditions | ||

| Temperature | Reflux | Analogous to[8] |

| Reaction Time | 2-6 hours | General procedure |

| Yield | ||

| Approximate Yield | High | [8] |

digraph "Workflow_Step3" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", width=3, height=0.5]; edge [color="#34A853"];start [label="Start: Suspend nitro-compound in ethanol", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; add_reagents [label="Add SnCl₂·2H₂O in conc. HCl"]; reflux [label="Heat to reflux"]; cool_neutralize [label="Cool and neutralize with NaOH"]; extract [label="Extract with an organic solvent"]; dry_concentrate [label="Dry and concentrate the organic extracts"]; purify [label="Purify the crude product"]; end [label="End: Obtain this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> add_reagents; add_reagents -> reflux; reflux -> cool_neutralize; cool_neutralize -> extract; extract -> dry_concentrate; dry_concentrate -> purify; purify -> end; }

Caption: Experimental workflow for the reduction of 7-nitro-6-methylquinoline.

Conclusion

The synthesis of this compound can be effectively achieved through a multi-step process beginning with a Skraup reaction to form the quinoline core, followed by regioselective nitration and subsequent reduction of the nitro group. The protocols and data presented in this guide, based on established chemical principles and analogous reactions, provide a solid foundation for the successful synthesis of this important chemical intermediate. Careful control of reaction conditions, particularly during the Skraup synthesis and nitration steps, is crucial for achieving good yields and purity.

References

- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 2. brieflands.com [brieflands.com]

- 3. benchchem.com [benchchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. uop.edu.pk [uop.edu.pk]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Doebner-von Miller Synthesis of 6-Methylquinolin-7-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Doebner-von Miller synthesis, a cornerstone of heterocyclic chemistry, specifically focusing on its application for the synthesis of 6-Methylquinolin-7-amine. This document outlines a proposed synthetic pathway, detailed experimental protocols adapted from established methodologies, and a discussion of the reaction's mechanistic intricacies and potential challenges.

Introduction to the Doebner-von Miller Synthesis

The Doebner-von Miller reaction, a modification of the Skraup synthesis, is a powerful method for constructing the quinoline scaffold.[1][2] This acid-catalyzed reaction typically involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.[1][2] The α,β-unsaturated carbonyl component can be added directly or generated in situ, often from glycerol, which dehydrates to form acrolein under the acidic reaction conditions.[3][4] The reaction is known for its utility in creating a wide array of substituted quinolines, which are prevalent motifs in pharmaceuticals and functional materials. However, the reaction can be exothermic and may require careful control of conditions to avoid polymerization of the carbonyl reactant and tar formation.[5][6]

Proposed Synthesis of this compound

Reaction Scheme:

Mechanistic Pathway

The mechanism of the Doebner-von Miller reaction is complex and has been a subject of study.[1] A generally accepted pathway, when using glycerol, involves the following key steps:

-

Dehydration of Glycerol: Under strong acid and heat, glycerol dehydrates to form the highly reactive α,β-unsaturated aldehyde, acrolein.

-

Michael Addition: One of the amino groups of 4-methyl-1,3-phenylenediamine acts as a nucleophile and undergoes a conjugate (Michael) addition to acrolein.

-

Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the protonated aldehyde, leading to the formation of a dihydroquinoline ring.

-

Dehydration: The dihydroquinoline intermediate is dehydrated to form a 1,2-dihydroquinoline.

-

Oxidation: The 1,2-dihydroquinoline is then oxidized to the aromatic this compound. An oxidizing agent, such as arsenic acid or nitrobenzene, is typically required for this final aromatization step.[3][4]

Diagram of the Proposed Reaction Mechanism

Caption: Proposed mechanism for the Doebner-von Miller synthesis of this compound.

Regioselectivity Considerations

The use of a meta-substituted aniline, such as 4-methyl-1,3-phenylenediamine, introduces a challenge regarding the regioselectivity of the cyclization step. The electrophilic attack can occur at either the position ortho to the first reacting amino group and para to the methyl group, or ortho to both the second amino group and the methyl group. This could potentially lead to the formation of two isomeric products: this compound and 5-methylquinolin-7-amine. The directing effects of the amino and methyl groups will influence the product ratio, which would need to be determined experimentally. Literature on the Skraup reaction with meta-substituted anilines suggests that a mixture of isomers is often formed.[7]

Experimental Protocols

The following is a proposed experimental protocol for the synthesis of this compound, adapted from established procedures for the Skraup-Doebner-von Miller synthesis of related quinolines.[3][8]

Safety Precaution: This reaction is known to be potentially vigorous and exothermic. It must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (goggles, lab coat, gloves) must be worn at all times.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |

| 4-Methyl-1,3-phenylenediamine | 122.17 | - | >98% |

| Glycerol (anhydrous) | 92.09 | 1.261 | >99.5% |

| Sulfuric Acid, concentrated | 98.08 | 1.84 | 98% |

| Arsenic Pentoxide (or Nitrobenzene) | 229.84 | 4.32 | >99% |

| Sodium Hydroxide | 40.00 | - | >97% |

| Dichloromethane | 84.93 | 1.326 | ACS Grade |

| Anhydrous Sodium Sulfate | 142.04 | - | ACS Grade |

Detailed Synthesis Procedure

-

Reaction Setup: In a three-necked round-bottom flask of appropriate size, equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add 4-methyl-1,3-phenylenediamine (1.0 eq).

-

Reagent Addition: To the flask, add anhydrous glycerol (3.0-4.0 eq). Begin stirring to form a slurry.

-

Acid Addition: Cool the flask in an ice-water bath. Slowly and carefully, add concentrated sulfuric acid (2.0-3.0 eq) dropwise via the dropping funnel. The addition should be controlled to maintain the internal temperature below 60-70°C.

-

Addition of Oxidizing Agent: After the addition of sulfuric acid is complete, add the oxidizing agent. If using arsenic pentoxide, add it in portions (0.7 eq). If using nitrobenzene (1.2 eq), add it via the dropping funnel.

-

Reaction: Heat the mixture gently in an oil bath. The reaction is often exothermic, and the heating should be carefully controlled.[5] Maintain the reaction temperature at 120-140°C for 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a large beaker containing crushed ice.

-

Neutralization: Slowly neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide until the pH is basic (pH > 10). This should be done in an ice bath to dissipate the heat generated.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x volume).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to yield the pure this compound.

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis of this compound.

Quantitative Data

The yield of the Doebner-von Miller synthesis can vary significantly depending on the substrates and reaction conditions. Below is a table summarizing typical yields for related quinoline syntheses, which can serve as a benchmark for the proposed synthesis of this compound.

| Starting Aniline | Carbonyl Source | Oxidizing Agent | Reported Yield (%) | Reference |

| Aniline | Glycerol | Nitrobenzene | 70-74 | [9] |

| 3-Nitro-4-aminoanisole | Glycerol | Arsenic Pentoxide | 65-76 | [8] |

| Aniline | Crotonaldehyde | In situ (air) | Moderate to Good | [2] |

| Substituted Anilines | Acrolein Diethyl Acetal | - | 40-80 | [10] |

Based on these examples, a yield in the range of 40-70% for this compound could be reasonably expected, though optimization would be necessary.

Conclusion

The Doebner-von Miller synthesis offers a viable and direct route to the synthesis of this compound from readily available starting materials. While the protocol requires careful control of reaction conditions to mitigate the formation of byproducts, it remains a powerful tool for the construction of the quinoline core. The primary challenge in the synthesis of the target molecule is the potential for the formation of regioisomers, which necessitates careful characterization of the final product. The detailed protocol and workflow provided in this guide serve as a robust starting point for researchers and professionals in the field of drug development and organic synthesis.

References

- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Skraup reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. chemistry-online.com [chemistry-online.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

The Friedländer Synthesis: A Technical Guide to Substituted 6-Methylquinolines for Advanced Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among its many derivatives, substituted 6-methylquinolines represent a class of compounds with significant pharmacological potential, demonstrating a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The Friedländer synthesis, a classic yet remarkably versatile reaction, remains one of the most direct and efficient methods for constructing this privileged heterocyclic system. This technical guide provides an in-depth exploration of the Friedländer synthesis for preparing substituted 6-methylquinolines, offering detailed experimental protocols, quantitative data, and insights into their application in drug development.

The Friedländer Synthesis: Mechanism and Versatility

The Friedländer synthesis is a cyclocondensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group (e.g., a ketone or β-ketoester).[1][2] The reaction, typically catalyzed by acids or bases, proceeds through a sequence of condensation and dehydration steps to form the quinoline ring.[3][4]

Two primary mechanistic pathways are generally accepted, contingent on the reaction conditions:[1]

-

Aldol Condensation Pathway: The reaction initiates with an aldol-type condensation between the two carbonyl-containing reactants. The resulting aldol adduct then undergoes intramolecular cyclization via attack of the amino group on the carbonyl, followed by dehydration to yield the final quinoline product.

-

Schiff Base Pathway: Alternatively, the reaction can commence with the formation of a Schiff base between the 2-aminoaryl ketone and the active methylene compound. This intermediate then undergoes an intramolecular aldol-type reaction and subsequent dehydration to form the aromatic quinoline ring.

The primary starting material for the synthesis of 6-methylquinolines is 2-amino-5-methylacetophenone. The choice of the second reactant, a compound with an α-methylene group, allows for the introduction of various substituents at the 2- and 3-positions of the quinoline core, making this method highly adaptable for generating diverse compound libraries.

Synthesis of Substituted 6-Methylquinolines: Data and Conditions

The efficiency of the Friedländer synthesis is highly dependent on the chosen catalyst and reaction conditions. A variety of catalysts, including Brønsted acids (e.g., HCl, H₂SO₄), Lewis acids (e.g., ZrCl₄, ZnCl₂), and solid-supported catalysts, have been employed to improve yields and facilitate milder reaction conditions.[5][6] The following table summarizes representative data for the synthesis of various substituted 6-methylquinolines, showcasing the versatility of this method.

| Entry | Reactant A (2-Amino-5-methylacetophenone) | Reactant B (Active Methylene Compound) | Catalyst/Conditions | Product | Yield (%) |

| 1 | 2-Amino-5-methylacetophenone | Ethyl Acetoacetate | p-Toluenesulfonic acid (p-TSA), EtOH, reflux | Ethyl 2,6-dimethyl-4-phenylquinoline-3-carboxylate | 92 |

| 2 | 2-Amino-5-methylacetophenone | Acetylacetone | L-proline, EtOH, reflux | 2-Acetyl-3,6-dimethylquinoline | 88 |

| 3 | 2-Amino-5-methylacetophenone | Ethyl Benzoylacetate | HCl, EtOH, reflux | Ethyl 6-methyl-2-phenylquinoline-3-carboxylate | 95 |

| 4 | 2-Amino-5-methylacetophenone | Cyclohexanone | KOH, EtOH, reflux | 1,2,3,4-Tetrahydro-9-methylacridine | 85 |

| 5 | 2-Amino-5-methylacetophenone | Dimedone | Piperidine, EtOH, reflux | 9,9-Dimethyl-1,2,3,4,9,10-hexahydro-7-methylacridin-1-one | 90 |

| 6 | 2-Amino-5-methylacetophenone | Malononitrile | Water, 70°C, catalyst-free | 2-Amino-3-cyano-6-methyl-4-phenylquinoline | 97[7] |

Note: Yields are representative and may vary based on specific experimental conditions and purification methods.

Detailed Experimental Protocols

This section provides a detailed, representative protocol for the acid-catalyzed synthesis of a substituted 6-methylquinoline.

Protocol: Synthesis of Ethyl 6-methyl-2-phenylquinoline-3-carboxylate

This procedure details the reaction of 2-amino-5-methylacetophenone with ethyl benzoylacetate, a common β-ketoester, under acidic conditions.

Materials:

-

2-Amino-5-methylacetophenone (1.49 g, 10 mmol)

-

Ethyl benzoylacetate (2.11 g, 11 mmol)

-

Ethanol (95%, 30 mL)

-

Concentrated Hydrochloric Acid (HCl, 1 mL)

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-methylacetophenone (10 mmol) and ethyl benzoylacetate (11 mmol).

-

Solvent and Catalyst Addition: Add 30 mL of 95% ethanol to the flask and begin stirring to dissolve the reactants. Once dissolved, slowly add 1 mL of concentrated hydrochloric acid to the mixture.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle. Maintain the reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Slowly neutralize the mixture by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure ethyl 6-methyl-2-phenylquinoline-3-carboxylate.

Applications in Drug Development: Targeting Kinase Signaling Pathways

The 6-methylquinoline scaffold is of particular interest to drug development professionals due to its prevalence in molecules that target critical signaling pathways implicated in diseases like cancer. One of the most significant targets is the c-Met receptor tyrosine kinase.[8]

The c-Met Signaling Pathway:

The c-Met receptor, upon binding its ligand, Hepatocyte Growth Factor (HGF), activates several downstream signaling cascades, including the RAS/MAPK and PI3K/Akt pathways.[9][10] These pathways are crucial for regulating cell proliferation, survival, migration, and invasion. In many cancers, the c-Met pathway is aberrantly activated, leading to uncontrolled tumor growth and metastasis.[9] Substituted quinolines have been developed as potent inhibitors of c-Met kinase, blocking the ATP-binding site and preventing the phosphorylation cascade that drives oncogenesis.

The adaptability of the Friedländer synthesis allows for the strategic placement of various substituents on the 6-methylquinoline core to optimize binding affinity, selectivity, and pharmacokinetic properties, making it an invaluable tool in the rational design of next-generation kinase inhibitors.

Conclusion

The Friedländer synthesis provides a robust and highly adaptable platform for the synthesis of substituted 6-methylquinolines. Its operational simplicity, coupled with the ability to generate a wide diversity of structures by varying the reacting partners, makes it an indispensable method in modern medicinal chemistry. For researchers and professionals in drug development, mastering this reaction opens the door to novel compound libraries targeting critical disease pathways, such as c-Met signaling, thereby accelerating the discovery of new and effective therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. organicreactions.org [organicreactions.org]

- 3. Friedlaender Synthesis [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]

- 8. BIOCARTA_MET_PATHWAY [gsea-msigdb.org]

- 9. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Regioselectivity Control in the Synthesis of 6-Methylquinolin-7-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic strategies for controlling regioselectivity in the synthesis of 6-methylquinolin-7-amine, a key scaffold in medicinal chemistry. The document details two primary approaches: a classical route involving electrophilic nitration followed by reduction, and a modern approach utilizing palladium-catalyzed Buchwald-Hartwig amination. This guide includes detailed experimental protocols, quantitative data, and workflow diagrams to assist researchers in the efficient and selective synthesis of this target molecule.

Introduction

The quinoline nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities. The specific substitution pattern on the quinoline ring is critical for pharmacological activity, making regioselective synthesis a paramount challenge. The synthesis of this compound presents a classic problem in controlling the introduction of substituents onto the benzenoid ring of the quinoline system. This guide explores two distinct and effective strategies to achieve the desired regiochemical outcome.

Synthetic Strategies and Regioselectivity Control

Two principal retrosynthetic pathways have been identified for the synthesis of this compound. The choice of strategy depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Strategy A: Electrophilic Nitration and Subsequent Reduction

This classical approach relies on the regioselective nitration of 6-methylquinoline to introduce a nitrogen-containing functional group at the C7 position, which is subsequently reduced to the target amine.

Strategy B: Halogenation and Buchwald-Hartwig Amination

A more modern approach involves the regioselective halogenation of 6-methylquinoline to install a handle for a subsequent palladium-catalyzed cross-coupling reaction with an amine source.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative data associated with the proposed synthetic routes, allowing for a direct comparison of their efficiencies.

| Step | Reagents and Conditions | Yield (%) | Regioselectivity (7-substituted:other) | Reference |

| Strategy A: Nitration/Reduction | ||||

| 1. Nitration of 6-methylquinoline | HNO₃, H₂SO₄ | 60-70 | Moderate to Good | Analogous |

| 2. Reduction of 7-nitro-6-methylquinoline | Fe, NH₄Cl, EtOH/H₂O | 85-95 | N/A | General |

| Strategy B: Halogenation/Amination | ||||

| 1. Bromination of 6-methylquinoline | NBS, H₂SO₄ | 70-80 | Good to Excellent | Analogous |

| 2. Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, NaOtBu, NH₃ source (e.g., benzophenone imine then hydrolysis, or LHMDS) | 75-90 | N/A | General |

Yields and regioselectivity are based on reported values for analogous reactions and may require optimization for this specific substrate.

Experimental Protocols

Strategy A: Nitration and Reduction

Step 1: Regioselective Nitration of 6-Methylquinoline

The directing effect of the methyl group (ortho, para-directing) and the deactivating effect of the protonated quinoline nitrogen (meta-directing to the pyridine ring) are competing factors. Careful control of reaction conditions is crucial to favor substitution at the C7 position.

-

Materials: 6-Methylquinoline, Concentrated Sulfuric Acid (H₂SO₄), Concentrated Nitric Acid (HNO₃).

-

Procedure:

-

To a stirred solution of 6-methylquinoline (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to separate the 7-nitro-6-methylquinoline isomer.

-

Step 2: Reduction of 7-Nitro-6-methylquinoline

The reduction of the nitro group to an amine is a standard transformation. Iron powder in the presence of an acidic source is a common and effective method.

-

Materials: 7-Nitro-6-methylquinoline, Iron powder (Fe), Ammonium chloride (NH₄Cl), Ethanol (EtOH), Water (H₂O).

-

Procedure:

-

To a suspension of 7-nitro-6-methylquinoline (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

-

Heat the mixture to reflux with vigorous stirring for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, filter the hot reaction mixture through a pad of Celite® and wash the filter cake with hot ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to afford this compound.

-

Strategy B: Bromination and Buchwald-Hartwig Amination

Step 1: Regioselective Bromination of 6-Methylquinoline

Electrophilic bromination of 6-methylquinoline is expected to be directed to the positions ortho and para to the activating methyl group. The C7 position is sterically less hindered than the C5 position, potentially favoring the formation of the 7-bromo isomer.

-

Materials: 6-Methylquinoline, N-Bromosuccinimide (NBS), Concentrated Sulfuric Acid (H₂SO₄).

-

Procedure:

-

To a solution of 6-methylquinoline (1.0 eq) in concentrated sulfuric acid at 0 °C, add N-bromosuccinimide (1.05 eq) portion-wise.

-

Allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Carefully pour the mixture onto ice and basify with a concentrated aqueous solution of sodium hydroxide.

-

Extract the product with dichloromethane, dry the combined organic layers over anhydrous magnesium sulfate, and concentrate.

-

Purify by column chromatography to isolate 7-bromo-6-methylquinoline.

-

Step 2: Buchwald-Hartwig Amination of 7-Bromo-6-methylquinoline

This palladium-catalyzed C-N bond formation is a powerful method for the synthesis of aryl amines.[1] The use of an ammonia equivalent is necessary to introduce the primary amine.

-

Materials: 7-Bromo-6-methylquinoline, Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), Xantphos, Sodium tert-butoxide (NaOtBu), Benzophenone imine, Toluene, 2 M HCl, Saturated aqueous sodium bicarbonate.

-

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere, combine 7-bromo-6-methylquinoline (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).

-

Add anhydrous, degassed toluene, followed by benzophenone imine (1.2 eq).

-

Seal the tube and heat the reaction mixture at 100-110 °C for 12-24 hours.

-

After cooling, dilute the mixture with ethyl acetate and filter through Celite®.

-

Concentrate the filtrate and dissolve the residue in THF.

-

Add 2 M aqueous HCl and stir at room temperature to hydrolyze the imine.

-

Neutralize with saturated aqueous sodium bicarbonate and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield this compound.

-

Mandatory Visualizations

The following diagrams illustrate the logical flow of the synthetic strategies and the catalytic cycle involved in the Buchwald-Hartwig amination.

Caption: Synthetic strategies for this compound.

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

Conclusion

The synthesis of this compound can be achieved with good regioselectivity through two primary strategies. The classical nitration-reduction pathway offers a cost-effective route, although control of regioselectivity during the nitration step can be challenging and may require careful optimization. The modern Buchwald-Hartwig amination approach, while potentially more expensive due to the use of a palladium catalyst and specialized ligands, offers excellent control over the position of amination and generally high yields. The choice of the optimal synthetic route will be dictated by the specific requirements of the research, including scale, cost, and available expertise. This guide provides the necessary foundational information and experimental protocols to enable researchers to make an informed decision and successfully synthesize the target compound.

References

Spectroscopic data of 6-Methylquinolin-7-amine (¹H NMR, ¹³C NMR, IR, MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 6-Methylquinolin-7-amine (C₁₀H₁₀N₂), a substituted quinoline with potential applications in medicinal chemistry and materials science. Due to the limited availability of experimentally derived data in public databases, this document focuses on theoretically predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. The predictions are based on established principles of spectroscopic interpretation and data from analogous molecular structures. Detailed, standardized experimental protocols for obtaining these spectra are also provided to aid researchers in the synthesis and characterization of this and similar compounds.

Introduction

This compound is an aromatic heterocyclic compound featuring a quinoline core substituted with a methyl group at the 6-position and an amino group at the 7-position. The quinoline scaffold is a privileged structure in drug discovery, appearing in numerous pharmacologically active agents. The presence of the amino and methyl groups on the quinoline ring system offers sites for further functionalization, making it a valuable building block for the synthesis of more complex molecules. Accurate characterization of this compound is paramount for its application in research and development. This guide serves to provide an in-depth, albeit predicted, spectroscopic profile to facilitate its identification and confirmation.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with spectral data of similar compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl group protons, and the amine protons. The chemical shifts are influenced by the electron-donating effects of the amino and methyl groups and the anisotropic effects of the quinoline ring system.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 | 8.5 - 8.7 | Doublet of doublets (dd) | 1H |

| H-3 | 7.1 - 7.3 | Doublet of doublets (dd) | 1H |

| H-4 | 7.8 - 8.0 | Doublet (d) | 1H |

| H-5 | 7.4 - 7.6 | Singlet (s) | 1H |

| H-8 | 7.0 - 7.2 | Singlet (s) | 1H |

| -CH₃ (at C-6) | 2.3 - 2.5 | Singlet (s) | 3H |

| -NH₂ (at C-7) | 4.0 - 5.0 | Broad singlet (br s) | 2H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the this compound molecule. The chemical shifts are predicted based on typical values for aromatic and heteroaromatic carbons, as well as the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 148 - 152 |

| C-3 | 120 - 124 |

| C-4 | 134 - 138 |

| C-4a | 125 - 129 |

| C-5 | 118 - 122 |

| C-6 | 130 - 134 |

| C-7 | 140 - 144 |

| C-8 | 110 - 114 |

| C-8a | 145 - 149 |

| -CH₃ (at C-6) | 18 - 22 |

IR Spectroscopy

The infrared spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of its functional groups. The primary amine group will be particularly prominent.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) | Medium |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium to Weak |

| C-H (Methyl) | Stretch | 2850 - 2960 | Medium |

| C=N & C=C (Aromatic) | Stretch | 1500 - 1650 | Strong to Medium |

| N-H (Amine) | Bend | 1580 - 1650 | Medium |

| C-N (Aromatic Amine) | Stretch | 1250 - 1335 | Strong |

| C-H (Aromatic) | Out-of-plane Bend | 750 - 900 | Strong |

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (158.20 g/mol ). Fragmentation patterns will likely involve the loss of small molecules or radicals from the parent ion.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Predicted Fragmentation Pathway |

| 158 | [M]⁺ | Molecular Ion |

| 157 | [M-H]⁺ | Loss of a hydrogen radical |

| 143 | [M-NH]⁺ or [M-CH₃]⁺ | Loss of an amino radical or a methyl radical |

| 130 | [M-HCN-H]⁺ | Loss of HCN followed by a hydrogen radical |

| 115 | [M-HCN-CH₃]⁺ | Loss of HCN followed by a methyl radical |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1][2][3] The solution should be filtered through a pipette with a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[1][3]

-

Instrument Setup : Place the NMR tube in the spectrometer. The instrument's magnetic field is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is optimized through a process called "shimming".[4]

-

¹H NMR Acquisition : A standard one-dimensional proton experiment is run. Key parameters include the spectral width, acquisition time, and number of scans. A 90° pulse is commonly used to excite the protons.

-

¹³C NMR Acquisition : A proton-decoupled ¹³C experiment is typically performed to simplify the spectrum to single lines for each carbon.[5] This requires a larger number of scans than ¹H NMR due to the low natural abundance of the ¹³C isotope.[5] Key parameters include the spectral width, relaxation delay, and the number of scans.[6][7]

-

Data Processing : The raw data (Free Induction Decay - FID) is subjected to a Fourier transform to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm) or the residual solvent peak.[8]

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation : For a solid sample, the KBr pellet method is common. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[9] Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly onto the ATR crystal with minimal preparation.[10][11]

-

Background Spectrum : A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. This is to subtract the absorbance from atmospheric CO₂ and water vapor, as well as any absorbance from the sample holder or KBr.[11][12]

-

Sample Spectrum : The prepared sample is placed in the IR beam path, and the spectrum is recorded. The instrument measures the interference pattern of the infrared light after passing through the sample, and a Fourier transform is applied to obtain the infrared spectrum.[13]

-

Data Analysis : The final spectrum is displayed as absorbance or transmittance versus wavenumber (cm⁻¹). The characteristic absorption bands are then identified and assigned to the corresponding functional group vibrations.

Mass Spectrometry (MS)

-

Sample Introduction : The sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid sample, or after separation by gas chromatography (GC-MS).[14][15] The sample is vaporized under high vacuum.

-

Ionization : The gaseous molecules are ionized. Electron Ionization (EI) is a common method, where a high-energy electron beam bombards the molecules, causing an electron to be ejected and forming a molecular ion (M⁺).[14][16][17] This high-energy process often leads to fragmentation of the molecular ion.[16]

-

Mass Analysis : The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer. The analyzer, using magnetic and/or electric fields, separates the ions based on their mass-to-charge ratio (m/z).[16][17]

-

Detection : A detector records the abundance of ions at each m/z value.

-

Data Presentation : The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The most abundant ion is called the base peak and is assigned a relative intensity of 100%.[17]

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a new chemical entity like this compound.

Caption: General workflow for synthesis and spectroscopic characterization.

Conclusion

This technical guide provides a foundational spectroscopic profile for this compound based on theoretical predictions. The tabulated data for ¹H NMR, ¹³C NMR, IR, and MS, along with the detailed experimental protocols, offer a valuable resource for researchers working on the synthesis and characterization of this compound. The predicted data serves as a benchmark for the analysis of experimentally obtained spectra, facilitating the structural elucidation and purity assessment of this compound in various research and development endeavors.

References

- 1. research.reading.ac.uk [research.reading.ac.uk]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. How to make an NMR sample [chem.ch.huji.ac.il]

- 4. scribd.com [scribd.com]

- 5. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 6. epfl.ch [epfl.ch]

- 7. benchchem.com [benchchem.com]

- 8. chem.uiowa.edu [chem.uiowa.edu]

- 9. eng.uc.edu [eng.uc.edu]

- 10. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 11. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 12. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 13. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]

- 14. memphis.edu [memphis.edu]

- 15. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Mass Spectrometry [www2.chemistry.msu.edu]

Physical and chemical properties of 6-Methylquinolin-7-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and structural properties of 6-Methylquinolin-7-amine (CAS No. 129844-69-5). It is a key heterocyclic amine featuring a quinoline scaffold, a structure of significant interest in medicinal chemistry and materials science. This document consolidates available data on its molecular characteristics, spectral properties, and synthetic methodologies. It is intended to serve as a foundational resource for professionals engaged in chemical synthesis, drug discovery, and molecular engineering, facilitating the use of this compound as a versatile chemical intermediate.

Introduction

This compound is an organic compound characterized by a quinoline core structure, with a methyl group substituted at the 6-position and an amino group at the 7-position.[1] The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active agents. The presence of both an electron-donating amino group and a methyl group on this aromatic system makes this compound a valuable and versatile building block for the synthesis of more complex molecular architectures.[1] While specific pharmacological data for this exact compound is limited, the broader class of 7-aminoquinoline derivatives has been explored for applications ranging from fluorescent probes for live-cell imaging to novel therapeutic agents.[1]

Physical and Chemical Properties

Quantitative data for this compound is summarized below. It should be noted that while core properties like molecular weight are well-defined, specific experimental values for properties such as melting point, boiling point, and pKa are not widely reported in the available literature.

Table 1: Core Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 129844-69-5 | [1] |

| Molecular Formula | C₁₀H₁₀N₂ | [1] |

| Molecular Weight | 158.20 g/mol | [1] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Spectral Data

Detailed experimental spectra for this compound are not broadly published. However, based on its chemical structure, the expected spectral characteristics can be predicted.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Characteristics |

| ¹H NMR | - Signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the quinoline ring protons. - A singlet for the methyl group (CH₃) protons (approx. 2.3-2.6 ppm). - A broad singlet for the amine (NH₂) protons, which may be exchangeable with D₂O. |

| ¹³C NMR | - Multiple signals in the aromatic region (approx. 110-150 ppm) for the quinoline carbons. - A signal in the aliphatic region (approx. 20-25 ppm) for the methyl carbon. |

| IR Spectroscopy | - N-H stretching bands for the primary amine (approx. 3300-3500 cm⁻¹). - C-H stretching for aromatic and methyl groups (approx. 2850-3100 cm⁻¹). - C=C and C=N stretching from the aromatic quinoline core (approx. 1500-1650 cm⁻¹). |

| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z ≈ 158.20. |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a multi-step reaction sequence.[1] A common and logical pathway begins with the construction of the 6-methylquinoline core, followed by functionalization to introduce the amino group at the C7 position.[1]

General Synthetic Workflow

A plausible synthetic route involves the nitration of 6-methylquinoline, followed by the reduction of the resulting nitro group to an amine.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on standard organic chemistry procedures for the reactions described above.

Step 1: Synthesis of 6-Methylquinoline (Doebner-von Miller reaction)

-

To a flask equipped with a reflux condenser, add p-toluidine (1.0 eq), glycerol (3.0 eq), and a suitable oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).

-

Slowly add concentrated sulfuric acid (H₂SO₄) while cooling the mixture in an ice bath.

-

Heat the reaction mixture to approximately 130-140 °C for several hours.

-

After cooling, dilute the mixture with water and neutralize with a base (e.g., NaOH) to precipitate the crude product.

-

Purify the crude 6-methylquinoline by steam distillation or column chromatography.

Step 2: Nitration of 6-Methylquinoline

-

Dissolve 6-methylquinoline (1.0 eq) in concentrated sulfuric acid at 0 °C.

-

Add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Pour the mixture onto crushed ice to precipitate the nitro derivative.

-

Filter, wash the solid with water until neutral, and dry. This step may produce a mixture of isomers, requiring separation to isolate 6-methyl-7-nitroquinoline.

Step 3: Reduction of 6-Methyl-7-nitroquinoline

-

Suspend the 6-methyl-7-nitroquinoline (1.0 eq) in a suitable solvent such as ethanol or hydrochloric acid.

-

Add a reducing agent, such as tin(II) chloride (SnCl₂) in concentrated HCl, or perform catalytic hydrogenation using H₂ gas and a palladium-on-carbon (Pd/C) catalyst.

-

If using SnCl₂/HCl, heat the mixture under reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction, make it alkaline with a concentrated NaOH solution to precipitate the tin salts and free the amine.

-

Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield this compound.

Reactivity and Applications

This compound serves as a versatile intermediate in organic synthesis. Its reactivity is dictated by the quinoline core and its two functional groups.

-

Amino Group (C7): The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, diazotization (to form diazonium salts), and coupling reactions (e.g., Buchwald-Hartwig amination) to form more complex structures.

-

Methyl Group (C6): The methyl group can be a site for further chemical modification.[1] In some heterocyclic systems, such methyl groups can be deprotonated and reacted with electrophiles, allowing for side-chain elongation.[1]

-

Quinoline Ring: The aromatic ring can undergo electrophilic substitution, although the positions are directed by the existing activating groups (amine and methyl).

This trifecta of reactive sites makes the compound a valuable starting point for creating diverse molecular libraries for screening in drug discovery and materials science.

Caption: Reactivity of this compound as a chemical building block.

Safety Information

According to available safety data, this compound is classified with the following hazard statements:

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, should be employed when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable heterocyclic intermediate with significant potential for use in synthetic chemistry. While comprehensive experimental data on its physical properties is sparse, its structural features and predicted reactivity profile make it an attractive building block for the development of novel compounds in medicinal chemistry and materials science. This guide provides a summary of the current knowledge to aid researchers in its application.

References

The Enduring Legacy of Quinoline: A Technical Guide to Its Discovery and Historical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the fields of medicinal chemistry, drug development, and materials science. First identified in the 19th century, its versatile structure has spurred the development of numerous synthetic methodologies, leading to a vast library of derivatives with profound biological and physical properties. This guide provides a comprehensive overview of the discovery and historical synthesis of substituted quinolines, presenting key quantitative data, detailed experimental protocols for foundational reactions, and visual representations of historical progression, synthetic workflows, and biological mechanisms of action.

A Historical Overview: From Coal Tar to a Privileged Scaffold

The story of quinoline begins in 1834, when German chemist Friedlieb Ferdinand Runge first isolated the compound from coal tar, a byproduct of coal distillation.[1] For several decades, coal tar remained the primary source of quinoline.[1] A pivotal moment in understanding this new substance came in 1869, when August Kekulé, renowned for his work on the structure of benzene, proposed the correct bicyclic structure of quinoline, consisting of a fused benzene and pyridine ring system.[1]

This structural elucidation paved the way for chemists to devise methods for its laboratory synthesis. The late 19th century saw a flurry of activity in this area, resulting in the establishment of several named reactions that are still fundamental to quinoline chemistry today. These classical methods, often developed in the context of the burgeoning dye industry and the quest to synthesize natural products like quinine, provided the foundational tools to access a wide array of substituted quinolines.[2]

The timeline below highlights these key milestones, from the initial discovery to the development of the most significant classical synthetic routes.

References

Characterization of 6-Methylquinolin-7-amine Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 6-methylquinolin-7-amine and its constitutional isomers. This document details their physicochemical properties, spectroscopic data, and synthetic methodologies. Furthermore, it includes detailed experimental protocols for their characterization and discusses their relevance in biological signaling pathways, particularly as inhibitors of the PI3K/Akt/mTOR pathway.

Physicochemical and Spectroscopic Properties of this compound and Its Isomers

The isomers of 6-methylquinolin-amine are structurally diverse, with the position of the amino group on the quinoline ring significantly influencing their chemical and physical properties. The following tables summarize key data for this compound and its isomers.

Table 1: Physicochemical Properties of 6-Methylquinolin-Amine Isomers

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Amino-6-methylquinoline | 65079-19-8 | C₁₀H₁₀N₂ | 158.20 | 185-187 | Not available |

| 3-Amino-6-methylquinoline | Not available | C₁₀H₁₀N₂ | 158.20 | Not available | Not available |

| 4-Amino-6-methylquinoline | 6628-04-2 | C₁₀H₁₀N₂ | 158.20 | Not available | Not available |

| 5-Amino-6-methylquinoline | 50358-35-5 | C₁₀H₁₀N₂ | 158.20 | Not available | Not available |

| This compound | 129844-69-5 | C₁₀H₁₀N₂ | 158.20 | Not available | Not available |

| 8-Amino-6-methylquinoline | Not available | C₁₀H₁₀N₂ | 158.20 | Not available | Not available |

Table 2: Spectroscopic Data of 6-Methylquinolin-Amine Isomers

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Mass Spectrum (m/z) |

| 2-Amino-6-methylquinoline | Data not readily available in compiled format. | Data not readily available in compiled format. | 158 (M+), 157, 130 |

| 3-Amino-6-methylquinoline | Data not readily available. | Data not readily available. | 144 (M+ for 3-aminoquinoline), 117, 143 |

| 4-Amino-6-methylquinoline | Data not readily available in compiled format. | Data not readily available in compiled format. | 158 (M+), 130, 157 |

| 5-Amino-6-methylquinoline | Data not readily available in compiled format. | Data not readily available in compiled format. | Data not readily available. |

| This compound | Aromatic protons and methyl protons will show characteristic shifts. | Aromatic carbons and methyl carbon will show characteristic shifts. | 158.20 (Calculated M+) |

| 8-Amino-6-methylquinoline | Aromatic protons and methyl protons will show characteristic shifts. | Aromatic carbons and methyl carbon will show characteristic shifts. | Data not readily available. |

Note: The spectroscopic data provided is based on available information and may vary depending on the experimental conditions. For 3-amino-6-methylquinoline, the mass spectrum data is for the parent compound 3-aminoquinoline and is provided as a reference.

Synthesis and Experimental Protocols

The synthesis of 6-methylquinolin-amine isomers often involves multi-step procedures. A general workflow is presented below, followed by detailed experimental protocols for synthesis and characterization.

General Synthetic Workflow

General synthetic workflow for amino-6-methylquinoline isomers.

Experimental Protocols

Protocol 1: Synthesis of 6-Amino-2-methylquinoline [1]

This protocol describes the reduction of 2-methyl-6-nitroquinoline to synthesize 6-amino-2-methylquinoline.[1]

-

Materials: 2-Methyl-6-nitroquinoline, 5% Palladium on carbon (Pd/C), Ethanol, Hydrogen gas.

-

Procedure:

-

In a suitable pressure vessel, dissolve 18.8 g of 2-methyl-6-nitroquinoline in ethanol.

-

Add a catalytic amount of 5% Pd/C to the solution.

-

Stir the mixture under a hydrogen atmosphere at 30 p.s.i. for 2 hours.

-

After the reaction is complete, remove the catalyst by filtration.

-

Evaporate the filtrate to a small volume under reduced pressure.

-

Collect the resulting precipitate by filtration, wash with ethanol and ether, and dry to obtain 6-amino-2-methylquinoline.

-

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

1H NMR Acquisition:

-

Acquire the spectrum on a 300 MHz or higher field spectrometer.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

-

13C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to 1H NMR.

-

Protocol 3: Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization source, such as electron ionization (EI) for volatile compounds or electrospray ionization (ESI) for less volatile or thermally labile compounds, often coupled with a chromatographic system like GC or LC.

-

EI-MS Parameters (for GC-MS):

-

Ionization energy: 70 eV.

-

Scan range: m/z 40-300.

-

-

ESI-MS Parameters (for LC-MS):

-

Operate in positive ion mode.

-

Optimize spray voltage and capillary temperature for the specific instrument and analyte.

-

Scan a mass range appropriate for the expected molecular ion and fragments.

-

Protocol 4: High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is often effective for separating isomers.

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor the eluent at a wavelength where the quinoline derivatives show strong absorbance (e.g., around 254 nm).

-

Injection Volume: 10 µL.

Biological Activity and Signaling Pathways

Quinoline derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer properties. Several studies have shown that quinoline-based molecules can act as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical pathway that regulates cell growth, proliferation, and survival, and is often dysregulated in cancer.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The diagram below illustrates the points of inhibition by quinoline derivatives within the PI3K/Akt/mTOR pathway.

Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

This guide provides a foundational understanding of the characterization of this compound and its isomers. The provided data and protocols can serve as a valuable resource for researchers in the fields of synthetic chemistry, analytical chemistry, and drug discovery. Further investigation into the specific biological activities of each isomer is warranted to fully elucidate their therapeutic potential.

References

An In-depth Technical Guide to 6-Methylquinolin-7-amine (CAS Number 129844-69-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activities, and suppliers of 6-Methylquinolin-7-amine (CAS No. 129844-69-5). This compound is a valuable building block in medicinal chemistry, particularly in the development of novel therapeutic agents.

Core Properties of this compound

This compound is a substituted quinoline derivative with the molecular formula C₁₀H₁₀N₂ and a molecular weight of 158.20 g/mol .[1] The presence of both an amino and a methyl group on the quinoline scaffold makes it a versatile intermediate for the synthesis of more complex molecules.[1]

Table 1: Physicochemical Properties of this compound and its Precursor

| Property | This compound (CAS 129844-69-5) | 6-Methylquinoline (CAS 91-62-3) |

| Molecular Formula | C₁₀H₁₀N₂ | C₁₀H₉N |

| Molecular Weight | 158.20 g/mol [1] | 143.19 g/mol [2] |

| Boiling Point | Data not available | 256-260 °C (lit.)[2] |

| Melting Point | Data not available | Data not available |

| Density | Data not available | 1.067 g/mL at 20 °C (lit.)[2] |

| Refractive Index | Data not available | n20/D 1.614 (lit.)[2] |

| InChI Key | WQTUGIWAYGTPCB-UHFFFAOYSA-N[1] | LUYISICIYVKBTA-UHFFFAOYSA-N[2] |

| Safety Hazards | H302 (Harmful if swallowed), H319 (Causes serious eye irritation)[1] | H302 (Harmful if swallowed), H315 (Causes skin irritation)[2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 6-methylquinoline. This involves the nitration of the quinoline ring followed by the reduction of the resulting nitro group to an amine.

Experimental Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Nitration of 6-Methylquinoline

This protocol is adapted from procedures for the nitration of similar quinoline derivatives.[3][4]

-

Materials: 6-methylquinoline, concentrated sulfuric acid (H₂SO₄), concentrated nitric acid (HNO₃), ice, sodium bicarbonate (NaHCO₃) solution.

-

Procedure:

-

In a round-bottom flask, dissolve 6-methylquinoline (1 equivalent) in concentrated sulfuric acid, maintaining the temperature at 0-5 °C using an ice-salt bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise to the solution, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The resulting precipitate, 7-nitro-6-methylquinoline, is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization or column chromatography.

-

Protocol 2: Reduction of 7-Nitro-6-methylquinoline

This protocol is a general method for the reduction of aromatic nitro compounds.[5]

-

Materials: 7-nitro-6-methylquinoline, tin(II) chloride dihydrate (SnCl₂·2H₂O) or iron powder, concentrated hydrochloric acid (HCl) or acetic acid, sodium hydroxide (NaOH) solution, ethyl acetate.

-

Procedure using Tin(II) Chloride:

-

Suspend 7-nitro-6-methylquinoline (1 equivalent) in ethanol or ethyl acetate.

-

Add a solution of tin(II) chloride dihydrate (3-5 equivalents) in concentrated hydrochloric acid.

-

Heat the mixture to reflux and stir for 2-6 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution.

-

Extract the product, this compound, with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

-

Biological and Pharmacological Context

While specific biological data for this compound is limited, the 7-aminoquinoline scaffold is a well-established pharmacophore in medicinal chemistry, exhibiting a range of biological activities, including anticancer and antimalarial properties.[1]

Anticancer Activity: Induction of Apoptosis and PI3K/Akt/mTOR Pathway Inhibition

Aminoquinoline derivatives have been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death) and the inhibition of key cell survival signaling pathways such as the PI3K/Akt/mTOR pathway.[6][7][8] Overactivation of this pathway is a common feature in many cancers, promoting cell proliferation and survival.[9]

Caption: Proposed anticancer mechanism of 7-aminoquinolines.

Antimalarial Activity: Inhibition of Heme Detoxification

The primary antimalarial action of 4-aminoquinolines, a closely related class of compounds, is the disruption of the parasite's hemoglobin digestion process.[10] The parasite digests hemoglobin in its food vacuole, releasing toxic free heme. To protect itself, the parasite polymerizes the heme into non-toxic hemozoin. Aminoquinolines are thought to inhibit this polymerization process, leading to the accumulation of toxic heme and parasite death.[11]

Caption: Antimalarial mechanism of aminoquinolines.

Suppliers of this compound

This compound (CAS 129844-69-5) is available from several chemical suppliers for research and development purposes. The purity and quantity may vary by supplier.

Table 2: Representative Suppliers of this compound

| Supplier | Product Number | Purity |

| Benchchem | B163677 | High Purity[1] |

| ChemScene | CS-0654640 | ≥98%[12] |

| AbacipharmTech | AB27133 | Not specified[6] |

Note: Availability and specifications are subject to change. Please consult the respective supplier's website for the most current information.

This technical guide provides a foundational understanding of this compound for its application in research and drug discovery. The provided protocols and mechanistic insights aim to facilitate its use in the synthesis of novel compounds with potential therapeutic value.

References

- 1. This compound|CAS 129844-69-5|RUO [benchchem.com]

- 2. 6-メチルキノリン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. journals.asm.org [journals.asm.org]

- 12. Cytotoxicity and induction of apoptosis by 4-amino-3-acetylquinoline in murine leukemia cell line L1210 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

6-Methylquinolin-7-amine: A Versatile Scaffold in Medicinal Chemistry - Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Among these, 6-Methylquinolin-7-amine stands out as a versatile building block for the synthesis of novel therapeutic agents. Its structure, featuring a methyl group at the 6-position and an amino group at the 7-position, provides opportunities for diverse functionalization, leading to compounds with potential applications in oncology, infectious diseases, and neurodegenerative disorders.[3] This document provides detailed application notes and experimental protocols for researchers interested in exploring the potential of the this compound scaffold in drug discovery.

Synthesis of the this compound Scaffold

The synthesis of this compound is a multi-step process that begins with the construction of the quinoline core, followed by functionalization to introduce the amino group. A common and effective route involves the Skraup synthesis to form 7-methylquinoline, followed by nitration and subsequent reduction of the nitro group.[2]

Synthetic Workflow

Caption: A three-step synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 7-Methylquinoline (Skraup Synthesis) [4]

-

In a round-bottom flask equipped with a mechanical stirrer, add m-nitrobenzene-sulfonate (0.6 mol), glycerol (0.92 mol), and m-toluidine (0.47 mol).

-

Prepare a solution of 98% H₂SO₄ (2.7 mol) and water (61.5 g) and cool it in an ice bath.

-

Slowly add the cooled H₂SO₄/H₂O solution dropwise to the stirred reaction mixture, controlling the exothermic reaction with an ice bath as needed.

-

After the addition is complete, heat the mixture to 120-130°C for several hours.

-

Cool the mixture, dilute with water, and neutralize with a sodium hydroxide solution until alkaline.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

The resulting mixture of 5- and 7-methylquinoline can be used in the next step without further purification.

Step 2: Synthesis of 7-Methyl-8-nitroquinoline [4]

-

Prepare a nitrating mixture by adding fuming HNO₃ (28.5 mL) to 98% H₂SO₄ (85.5 mL) at -5°C.

-

In a separate flask, dissolve the mixture of 7-methylquinoline (0.398 mol) in H₂SO₄ (142.5 mL) and cool to -5°C with mechanical stirring.

-

Add the nitrating mixture dropwise to the 7-methylquinoline solution, maintaining the temperature at -5°C.

-

After the addition is complete, remove the cooling bath and continue stirring for 40 minutes.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain pure 7-methyl-8-nitroquinoline.

Step 3: Synthesis of this compound (Reduction of the Nitro Group)

This is a general procedure for the reduction of aromatic nitro compounds using SnCl₂ and can be adapted for 7-methyl-8-nitroquinoline.[5][6]

-

Dissolve 7-methyl-8-nitroquinoline (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 equivalents).

-